methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate
Description
Methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a structurally complex molecule featuring a thiophene-2-amido core, a benzenesulfonamide substituent, and a methyl benzoate ester group. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and amide couplings, analogous to methods described for related compounds in the literature . Key functional groups include the sulfonamide (S=O), amide (C=O), and ester (C=O), which influence its physicochemical and biological properties. This article compares its structural, synthetic, and spectral characteristics with those of analogous compounds.
Properties
IUPAC Name |
methyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-10-17(11-5-14)30(26,27)23(2)18-12-13-29-19(18)20(24)22-16-8-6-15(7-9-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHWNKRFGUKOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate features a thiophene ring combined with sulfonyl and carboxamide groups. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest for various applications.
Chemical Reactions
The compound can undergo several types of chemical reactions, including:
- Oxidation : Introduction of additional functional groups or modification of existing ones.
- Reduction : Removal of oxygen atoms or reduction of double bonds.
- Substitution : Replacement of one functional group with another.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reaction conditions is crucial for achieving desired outcomes in product formation.
Chemistry
In organic synthesis, this compound serves as a valuable building block. Its ability to participate in various chemical reactions makes it useful for creating more complex molecules. Researchers utilize this compound to explore new synthetic pathways and develop novel materials.
Medicine
The compound shows promise in medicinal chemistry, particularly for its potential therapeutic applications. It has been investigated for its ability to target specific molecular pathways, such as β-catenin, which plays a crucial role in cell signaling and cancer progression. The interaction with β-catenin may lead to its ubiquitination and subsequent degradation, presenting a potential strategy for cancer treatment.
Case Studies:
- β-Catenin Targeting : Studies have shown that compounds similar to this compound can effectively inhibit β-catenin activity, suggesting a pathway for developing anti-cancer therapies.
- Antimicrobial Activity : Preliminary investigations indicate that the compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics or antimicrobial agents.
Industry
In industrial applications, this compound can be employed in the development of new materials and as a catalyst in various processes. Its unique chemical properties allow for innovative uses in manufacturing and chemical production.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of β-catenin, a key protein in the Wnt signaling pathway. By binding to the C-terminal region of β-catenin, it induces ubiquitination and proteasomal degradation of the protein, thereby inhibiting cell proliferation in Wnt-dependent cancers .
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a thiophene ring with sulfonamide and benzoate moieties. Similar compounds include:
Key Observations :
- The ethyl linker in compound 3j may enhance conformational flexibility compared to the rigid thiophene-amido backbone of the target compound.
Key Observations :
Spectral Characteristics
IR and NMR data provide insights into functional group behavior:
Key Observations :
Biological Activity
Methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H20N2O3S
Molecular Weight: 364.44 g/mol
Key Functional Groups:
- Thiophene ring
- Sulfonamide group
- Carboxamide group
The compound's unique structure combines various bioactive functional groups, which may enhance its therapeutic efficacy compared to similar compounds.
The biological activity of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: It has been suggested that the compound could interact with signaling pathways such as the β-catenin pathway, leading to the modulation of gene expression related to cell growth and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate. For instance, a study demonstrated that compounds with similar thiophene and sulfonamide structures exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction through the activation of caspases and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The sulfonamide moiety present in the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies indicate that methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate may exhibit similar effects against certain bacterial strains.
Case Studies and Research Findings
-
Cytotoxicity Assay:
- A study evaluated the cytotoxic effects of methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate on various cancer cell lines using MTT assays.
- Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines.
-
Mechanistic Studies:
- Further mechanistic studies revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a contributing factor to its anticancer activity.
- Western blot analysis showed increased cleavage of PARP and caspase-3, confirming apoptosis induction.
-
Antimicrobial Evaluation:
- In vitro antimicrobial assays demonstrated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate | Thiophene ring, sulfonamide group | Anticancer, antimicrobial |
| N-Methyl-4-methylbenzenesulfonamide | Sulfonamide structure | Anti-inflammatory |
| 3-Amino-4-methylthiophene-2-carboxylic Acid | Thiophene ring with carboxylic acid | Anticancer potential |
Q & A
Q. What are the recommended synthetic routes for methyl 4-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiophene-2-carboxamide core, followed by sulfonamide coupling and esterification. Key steps include:
- Thiophene functionalization : Introduce the sulfonamide group via nucleophilic substitution using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Amide coupling : Use coupling agents like EDC/HOBt or DCC to attach the thiophene-sulfonamide intermediate to 4-aminobenzoic acid methyl ester .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and catalyst (e.g., DMAP for esterification) to improve yields. Monitor purity via TLC and HPLC .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, pyridine, 0°C → RT | 75 | >95% |
| Amidation | EDC, HOBt, DMF, 60°C, 12h | 68 | >90% |
| Esterification | Methanol, H₂SO₄ (cat.), reflux | 82 | >98% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm sulfonamide N–CH₃ (δ ~3.0 ppm) and ester COOCH₃ (δ ~3.8 ppm). Assign thiophene protons (δ 6.5–7.5 ppm) and aromatic benzoate signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.12) and fragmentation patterns .
- X-ray Crystallography : Employ SHELX-97 for structure refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and resolve hydrogen-bonding networks using ORTEP-3 for visualization .
Q. What structural features influence the compound’s intermolecular interactions in solid-state studies?
- Methodological Answer : The sulfonamide NH and ester carbonyl groups participate in hydrogen bonding, forming dimeric or chain motifs. Use graph-set analysis (e.g., Etter’s notation) to classify interactions:
- N–H···O=S : motifs stabilize crystal packing .
- C=O···H–C (thiophene) : Weak interactions contribute to layered stacking.
Validate using Mercury software and compare with Cambridge Structural Database (CSD) entries for analogous sulfonamides .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence (<5% difference between twin components) .
- Disorder : Apply PART/SUMP restraints for split positions. Refine occupancy factors using free variable constraints in SHELX .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for Rint > 0.05, indicating potential issues .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Sulfonamide Stability : The N–S bond resists hydrolysis under acidic conditions but may cleave under strong bases (e.g., NaOH/EtOH reflux). Monitor via -NMR if fluorinated analogs are synthesized .
- Thiophene Oxidation : Treat with m-CPBA to form sulfoxide/sulfone derivatives. Track reaction progress using IR (S=O stretch ~1050 cm⁻¹) and LC-MS .
- Amide Hydrolysis : Use LiOH/THF/H₂O to hydrolyze the methyl ester to carboxylic acid. Optimize pH (9–10) to avoid side reactions .
Q. How do hydrogen-bonding patterns correlate with biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Pharmacophore Mapping : Align crystal structures with target proteins (e.g., kinases) using PyMOL. Identify critical H-bond donors (sulfonamide NH) and acceptors (ester carbonyl) .
- Free Energy Calculations : Use MD simulations (AMBER/CHARMM) to estimate binding affinities. Corrogate experimental IC₅₀ values with computed ΔGbind.
- Data Table : SAR of Analogous Compounds
| Substituent | H-bond Donor | IC₅₀ (μM) |
|---|---|---|
| -SO₂N(CH₃) | Yes | 0.45 |
| -COOCH₃ | No | >10 |
| -SO₂NH₂ | Yes | 0.12 |
Q. What strategies address discrepancies between spectroscopic data and computational modeling predictions?
- Methodological Answer :
- DFT Optimization : Re-optimize geometries at the B3LYP/6-31G* level in Gaussian. Compare calculated -NMR shifts (GIAO method) with experimental data; deviations >0.5 ppm suggest conformational flexibility .
- Dynamic Effects : Perform variable-temperature NMR to detect rotamers or tautomers. Use EXSY spectra to quantify exchange rates .
- Crystal vs. Solution States : Compare X-ray (solid-state) and NMR (solution) data. If divergent, consider solvent polarity effects on conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
